

Unraveling the Allosteric Activation of STING by NVS-STG2: A Technical Guide

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Compound of Interest

Compound Name: *Nvs-stg2*

Cat. No.: *B11930263*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric activation of the Stimulator of Interferon Genes (STING) by the novel small molecule agonist, **NVS-STG2**. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Core Concept: NVS-STG2 as a Molecular Glue

NVS-STG2 represents a new class of STING agonists that functions as a "molecular glue". Unlike the endogenous ligand cGAMP, which binds to the cytosolic ligand-binding domain of STING, **NVS-STG2** targets a distinct pocket. Cryo-electron microscopy has revealed that **NVS-STG2** binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding event stabilizes the interaction between STING dimers, promoting the formation of high-order oligomers. This oligomerization is a critical conformational change required for the activation of STING and the subsequent downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of **NVS-STG2**.

In Vitro Activity of NVS-STG2

Assay

ISRE-Luciferase Reporter Gene Assay

IFN β Production

In Vivo Antitumor Activity of NVS-STG2

Tumor Model

MC38 Colon Carcinoma

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